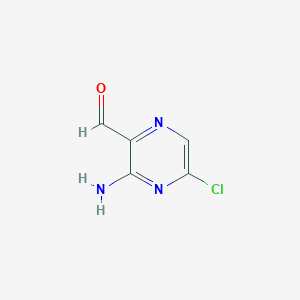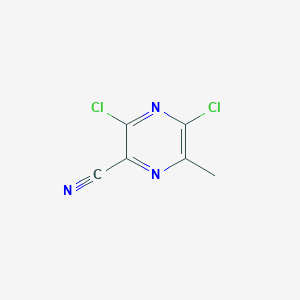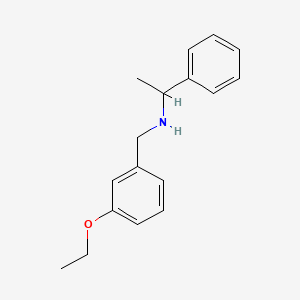![molecular formula C17H21N B3164518 ({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine CAS No. 893574-80-6](/img/structure/B3164518.png)
({[1,1'-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine
概要
説明
({[1,1’-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine: is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a methyl group and an amine group attached to it
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or electronic conductivity.
Biology and Medicine:
Pharmaceuticals: The compound may serve as a building block for the synthesis of biologically active molecules, potentially leading to new drug candidates.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Electronics: It may find applications in the development of organic electronic devices such as OLEDs (organic light-emitting diodes).
作用機序
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Like other amines, it may interact with various enzymes, receptors, and transporters in the body, influencing their function .
Biochemical Pathways
Amines can generally participate in a variety of biochemical processes, including the synthesis of biogenic amines .
Pharmacokinetics
As an amine, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of (2-Methylpropyl)[(4-phenylphenyl)methyl]amine are not well-studied. Therefore, it’s difficult to provide a detailed description of its effects. Amines can generally influence a variety of physiological processes, depending on their specific targets .
生化学分析
Biochemical Properties
({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with κ-opioid receptors (KORs) with high affinity, as well as with μ-opioid receptors (MORs) and δ-opioid receptors, albeit with lower affinity . These interactions suggest that ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine may influence opioid receptor-mediated signaling pathways.
Cellular Effects
({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has demonstrated antidepressant-like efficacy in mouse forced-swim tests and has shown potential in treating stress-related behaviors in mouse social defeat stress assays . These effects indicate that ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine may modulate cellular functions related to mood and stress responses.
Molecular Mechanism
The molecular mechanism of ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a high-affinity antagonist for κ-opioid receptors, blocking KOR and MOR agonist-induced analgesia . This antagonistic action suggests that ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine may inhibit opioid receptor-mediated signaling pathways, leading to its observed effects on mood and stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine change over time. Studies have shown that it remains stable and effective in blocking KOR and MOR agonist-induced analgesia over a range of doses . Long-term effects on cellular function have also been observed, including its potential to reduce stress-related behaviors and influence mood over extended periods .
Dosage Effects in Animal Models
The effects of ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine vary with different dosages in animal models. At lower doses, it effectively blocks KOR and MOR agonist-induced analgesia, while higher doses may lead to toxic or adverse effects . These findings highlight the importance of dosage optimization in therapeutic applications of ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine.
Metabolic Pathways
({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic flux and metabolite levels. These interactions may affect the overall metabolic profile of cells and tissues exposed to ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine .
Transport and Distribution
The transport and distribution of ({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
({[1,1’-biphenyl]-4-yl}methyl)(2-methylpropyl)amine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function within cells, contributing to its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ({[1,1’-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production methods for ({[1,1’-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a more reduced state, such as forming secondary or tertiary amines.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
類似化合物との比較
Biphenyl: The parent compound without the methyl and amine groups.
4-Methylbiphenyl: A biphenyl derivative with a methyl group but lacking the amine group.
4-Aminobiphenyl: A biphenyl derivative with an amine group but lacking the methyl group.
Uniqueness: ({[1,1’-Biphenyl]-4-yl}methyl)(2-methylpropyl)amine is unique due to the presence of both the methyl and amine groups on the biphenyl core. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various applications.
特性
IUPAC Name |
2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N/c1-14(2)12-18-13-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOXYPRJHEIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164470.png)
amine](/img/structure/B3164485.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164514.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164516.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)

![(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164533.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B3164539.png)
![({[1,1'-biphenyl]-4-yl}methyl)(butan-2-yl)amine](/img/structure/B3164543.png)
